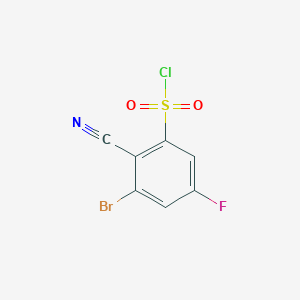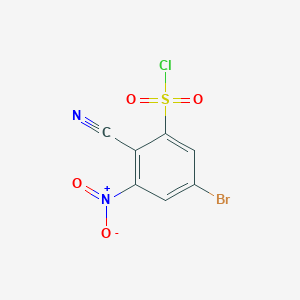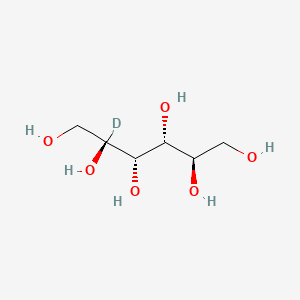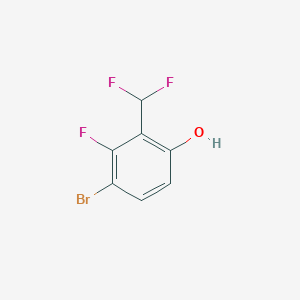
反式-2-(乙氨基)环丁烷-1-醇
描述
trans-2-(Ethylamino)cyclobutan-1-ol: is a chemical compound with the molecular formula C_6H_13NO. It is a cyclobutan-1-ol derivative with an ethylamino group attached to the second carbon atom in a trans configuration. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
科学研究应用
trans-2-(Ethylamino)cyclobutan-1-ol: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the synthesis of specialty chemicals and materials.
作用机制
Target of Action
The specific targets of cyclobutane-containing compounds can vary widely depending on the specific compound and its functional groups. They are found in a variety of drugs and natural products, indicating a wide range of potential targets .
Mode of Action
The mode of action of cyclobutane-containing compounds is also dependent on the specific compound. They can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Cyclobutane-containing compounds can be involved in a variety of biochemical pathways. For example, they are found in natural products such as terpenoids, meroterpenoids, and alkaloids .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of cyclobutane-containing compounds can vary widely. These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of cyclobutane-containing compounds can include a wide range of biological activities, such as antibacterial, anti-viral, and immunosuppressant properties .
Action Environment
The action, efficacy, and stability of cyclobutane-containing compounds can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
Trans-2-(Ethylamino)cyclobutan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of trans-2-(Ethylamino)cyclobutan-1-ol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, trans-2-(Ethylamino)cyclobutan-1-ol can alter gene expression patterns, leading to changes in cellular functions such as apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, trans-2-(Ethylamino)cyclobutan-1-ol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-(Ethylamino)cyclobutan-1-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that trans-2-(Ethylamino)cyclobutan-1-ol remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of trans-2-(Ethylamino)cyclobutan-1-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, trans-2-(Ethylamino)cyclobutan-1-ol can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Trans-2-(Ethylamino)cyclobutan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic activity and its importance in biochemical research .
Transport and Distribution
Within cells and tissues, trans-2-(Ethylamino)cyclobutan-1-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of trans-2-(Ethylamino)cyclobutan-1-ol is a key factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. Detailed studies on the subcellular distribution of trans-2-(Ethylamino)cyclobutan-1-ol are crucial for understanding its precise mechanisms of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Ethylamino)cyclobutan-1-ol typically involves the following steps:
Cyclobutanone Formation: : Cyclobutanone is prepared as a starting material.
Amination Reaction: : Cyclobutanone undergoes an amination reaction with ethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of trans-2-(Ethylamino)cyclobutan-1-ol may involve large-scale amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.
化学反应分析
trans-2-(Ethylamino)cyclobutan-1-ol: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.
Reduction: : Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: : Substitution reactions can occur at the ethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation Products: : Various oxo-compounds depending on the degree of oxidation.
Reduction Products: : Different amine derivatives.
Substitution Products: : A range of substituted cyclobutanols.
相似化合物的比较
trans-2-(Ethylamino)cyclobutan-1-ol: can be compared with other similar compounds such as cis-2-(Ethylamino)cyclobutan-1-ol and 2-(Methylamino)cyclobutan-1-ol . The trans configuration and the presence of the ethylamino group make it unique in terms of its chemical properties and reactivity.
List of Similar Compounds
cis-2-(Ethylamino)cyclobutan-1-ol
2-(Methylamino)cyclobutan-1-ol
2-(Propylamino)cyclobutan-1-ol
属性
IUPAC Name |
(1R,2R)-2-(ethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDCOTZBSFFHCO-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)

